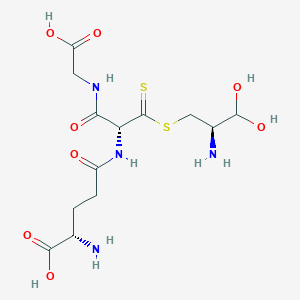

Cysteine-glutathione disulfide

Vue d'ensemble

Description

L-cysteine glutathione disulfide is an organic disulfide that is the L-cysteinyl derivative of glutathione. It has a role as a human metabolite. It is a glutathione derivative, an organic disulfide and a dicarboxylic acid monoamide.

S-Glutathionyl-L-cysteine is a natural product found in Phaseolus vulgaris with data available.

Mécanisme D'action

Target of Action

Cysteine-glutathione disulfide, also known as (2S)-2-amino-5-[[(2R)-1-[(2R)-2-amino-3,3-dihydroxypropyl]sulfanyl-3-(carboxymethylamino)-3-oxo-1-sulfanylidenepropan-2-yl]amino]-5-oxopentanoic acid, primarily targets the body’s thiol redox buffer system . This system is critical to many important cellular functions, and any dysfunction or disruption has been implicated in various diseases .

Mode of Action

The compound interacts with its targets by participating in redox reactions. It exists in two forms: the reduced form (glutathione, GSH) and the oxidized form (glutathione disulfide, GSSG) . GSH can be oxidized, directly or indirectly, by reactive oxygen species, working as a scavenger that prevents excessive oxidation of the cellular environment . GSH can also react with different thiols to form mixed disulfides .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the redox homeostasis of cells . The maintenance of a high GSH/GSSG ratio is crucial for many physiological functions, and a decrease in this ratio can be utilized as an indicator of oxidative stress . The GSH/GSSG ratio also acts as an important regulator of several mechanisms involved in plant development and in plant stress response .

Pharmacokinetics

It is known that the compound is an endogenous tripeptide and the most abundant endogenous antioxidant . It is synthesized in cells and is the most abundant non-protein thiol . The standard potential value E° of the couple GSSG/2 GSH is equal to +197 mV, and because of its pH dependence according to the Nernst equation, its apparent potential E°′ at the physiological pH is equal to −240 mV .

Result of Action

The result of the action of this compound is the protection of the body against oxidative stress and reactive electrophiles . It also plays a role in the regulation of the function of various proteins . For example, glutathionylation of proteins is a protective and adaptive mechanism. It affects a number of transport proteins, such as Serca, RyR, VGCC, which allow maintaining normal calcium flow in the myocardium under various pathological conditions .

Action Environment

The action of this compound is influenced by the redox status of the cell . Changes in redox conditions, including hypoxia, ischemia, and reperfusion, can affect the formation of disulfide bonds between cysteine residues of a protein and glutathione tripeptide . This mechanism is an important part of the co- and post-translational regulation of the function of various proteins .

Analyse Biochimique

Biochemical Properties

Cysteine-glutathione disulfide plays a significant role in biochemical reactions. It is involved in the formation of disulfide bonds between the tripeptide glutathione and cysteine residues of proteins, protecting them from irreversible oxidation . The enzymes and proteins it interacts with include glutathione peroxidase, which permits the reduction of peroxides .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the cellular redox state . It is critical to many important cellular functions, and its homeostasis is crucial . Disruption of this redox buffer has been implicated in various diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to perform deglutathionylation reactions . It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It can also react with different thiols to form mixed disulfides .

Temporal Effects in Laboratory Settings

It is known that the GSH/GSSG ratio is often used as an indicator of the cellular redox state .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the thiol redox buffer in the body

Subcellular Localization

It is known that once synthesized in the cytosol, GSH distributes to different subcellular organelles through a GSH transporter-mediated process .

Applications De Recherche Scientifique

Biomarkers for Oxidative Stress

Cys-GSH has been identified as a sensitive biomarker for oxidative stress. A high-throughput mass spectrometry method was developed to quantify thiols and disulfides in plasma, which demonstrated that protein-bound cysteine levels correlate with oxidative stress levels in patients with conditions like sickle cell disease and sepsis. The study indicated that elevated Cys-GSH levels could signify oxidative stress, while its reduction following antioxidant treatment (e.g., N-acetylcysteine) suggests its potential for monitoring therapeutic efficacy .

Case Study: Sickle Cell Disease

- Objective : To assess the role of Cys-GSH as a biomarker for oxidative stress.

- Method : Utilization of UPLC-MS/MS for quantifying thiols and disulfides in plasma.

- Findings : Increased levels of protein-bound cysteine were observed in patients under oxidative stress, which decreased post-treatment with antioxidants .

Metabolomics in Cancer Research

Recent metabolomics studies have linked Cys-GSH to pancreatic cancer risk. An inverse association was found between Cys-GSH levels and the risk of pancreatic ductal adenocarcinoma (PDAC). This suggests that alterations in cysteine-glutathione metabolism may serve as potential biomarkers for cancer risk assessment .

Case Study: Pancreatic Cancer Risk Assessment

- Objective : To identify blood metabolites associated with PDAC risk.

- Method : Prospective metabolomics study analyzing blood samples.

- Findings : Lower levels of cysteine-glutathione disulfide were inversely associated with PDAC, indicating its potential role in cancer diagnostics .

Role in Cellular Signaling

Cys-GSH is involved in cellular signaling pathways, particularly those related to redox homeostasis. The compound's ability to participate in thiol-disulfide exchange reactions makes it crucial for maintaining cellular redox balance and influencing various signaling cascades.

Mechanistic Insights

- Cys-GSH can modulate the activity of redox-sensitive transcription factors, impacting gene expression related to cell survival and apoptosis. This highlights its importance in both normal physiology and disease states.

Applications in Drug Development

The understanding of Cys-GSH's role in redox biology has implications for drug development, particularly for compounds targeting oxidative stress-related diseases. By manipulating Cys-GSH levels or mimicking its action, new therapeutic strategies can be devised.

Example: Antioxidant Therapies

- Antioxidants like N-acetylcysteine are known to influence Cys-GSH levels, thus providing a therapeutic avenue for conditions characterized by oxidative stress.

Analytical Methods for Quantification

The quantification of Cys-GSH is essential for its application in research and clinical settings. Various analytical methods have been employed:

| Methodology | Description | Applications |

|---|---|---|

| UPLC-MS/MS | High-throughput method for simultaneous analysis | Biomarker discovery |

| Gas Chromatography | Used for metabolic profiling under different conditions | Environmental and biological studies |

| Chemometrics | Data analysis techniques applied to metabolomic data | Discrimination of metabolic profiles |

Propriétés

Numéro CAS |

13081-14-6 |

|---|---|

Formule moléculaire |

C13H22N4O8S2 |

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

2-amino-5-[[3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6?,7-,8?/m0/s1 |

Clé InChI |

BNRXZEPOHPEEAS-WTIBDHCWSA-N |

SMILES |

C(CC(=O)NC(C(=O)NCC(=O)O)C(=S)SCC(C(O)O)N)C(C(=O)O)N |

SMILES isomérique |

C(CC(=O)NC(CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

SMILES canonique |

C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

Apparence |

Assay:≥95%A crystalline solid |

Pictogrammes |

Flammable; Irritant |

Synonymes |

CYSSG cysteine-glutathione disulfide cysteine-glutathione mixed disulfide nereithione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.